molecular formula C7H17NO2P+ B124190 Butafosfan CAS No. 17316-67-5

Butafosfan

Cat. No. B124190
CAS RN: 17316-67-5
M. Wt: 178.19 g/mol
InChI Key: YHLWPOLSPCBOPC-UHFFFAOYSA-O
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Description

Butafosfan is an organic phosphorus compound used as an injectable source of phosphorus in animals . It participates in energy metabolism, replenishes serum phosphorus levels, supports liver function, and stimulates fatigued smooth and cardiac muscle .


Synthesis Analysis

A method for the determination of this compound involves the combustion of organic matter prior to the formation of phosphate and the subsequent formation of the phosphoric‑molybdenum complex in the presence of molybdate and ascorbic acid as a reducing agent in the sulfate acid medium .


Molecular Structure Analysis

The molecular formula of this compound is C7H18NO2P . Its molecular weight is 179.20 g/mol . The InChI is 1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) .


Chemical Reactions Analysis

This compound has been found to increase adenosine 5′-triphosphate (ATP) levels, which is more pronounced at 22 °C than at 13 °C . It also partially prevented hypothermia- and hypoxia-induced reduction in feeding .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 5 . The Exact Mass is 179.10751581 g/mol .

Scientific Research Applications

1. Reproductive Efficiency in Cattle

Butafosfan has been evaluated for its potential to improve the reproductive efficiency in cattle. A study investigated the effect of this compound supplementation during in vitro oocyte maturation on bovine embryo development. However, the results suggested that this compound might be detrimental to oocytes, potentially compromising cleavage and embryo development (Hax et al., 2019).

2. Metabolism in Dairy Cows

Research has focused on the effects of this compound on the metabolism of dairy cows, particularly in relation to subclinical ketosis. One study showed that this compound, alone or combined with cyanocobalamin, influenced plasma metabolites and liver mRNA abundance in cows, indicating its role in lipid metabolism (Nuber et al., 2016).

3. Impact on Hemogasometry and Metabolic Profile

This compound's effect on the metabolic profile, hemogasometrics, and acute phase proteins in dairy cows has been evaluated. The findings suggested it may stabilize blood pH and increase blood glucose levels in early postpartum cows (Antunes et al., 2019).

4. Liver Metabolism in Lactating Cows

A study investigated the impact of combined this compound and cyanocobalamin on liver metabolism in early lactating cows. It revealed changes in mRNA abundance of certain genes in the liver, suggesting effects on biochemical processes (Kreipe et al., 2011).

5. Quality of Stallion Semen

The influence of this compound in combination with cobalamin on the quality of stallion semen was examined. This study found that this compound and cobalamin did not significantly affect the seminal quality in stallions (Penino et al., 2015).

6. Stress Reduction in Piglets

This compound has been assessed for its role in reducing stress in piglets. A study found that this compound effectively reduced stress-induced salivary cortisol response and aggressive behavior in piglets exposed to social stress (van der Staay et al., 2007).

7. Anti-heat Stress Effects in Broilers

The efficacy of this compound solution in mitigating chronic heat stress in broilers was studied. Results indicated its potential to regulate endocrine hormones and biochemical parameters, contributing to reduced heat stress effects (Su-rong & Bei-lei, 2005).

8. Immune Function in Rats

Research on this compound's effect on immune function under oxidative stress conditions in rats showed that it could influence the activity of T- and B-cell chains of immunity, offering potential benefits in managing oxidative stress (Khariv et al., 2017).

Mechanism of Action

Target of Action

Butafosfan is an organic phosphorus compound . It is primarily used as a phosphorus source in animals, including cattle, horses, pigs, sheep, and goats . It plays a vital role in hepatic carbohydrate metabolism .

Mode of Action

It is known to take part in energy metabolism, replenishing serum phosphorus levels, supporting liver function, and stimulating fatigued smooth and cardiac muscle .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is known to affect the metabolism of adenosine 5′-triphosphate (ATP) in muscle tissues . It increases ATP levels, which is a key molecule in energy transfer within cells . This effect is more pronounced at higher temperatures . It also plays a role in the regulation of protein phosphorylation, a key process in cellular activities .

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME) properties, this compound is rapidly eliminated after intravenous administration . It follows a three-compartment model with calculated half-lives of 1.7 minutes, 13.2 minutes, and 1.38 hours . Urine is the major route of excretion of this compound, with a mean of 74% of the parent compound recovered in urine within the first 12 hours . No metabolites of this compound were found in in vitro metabolism studies in rat liver microsomes and hepatocytes .

Result of Action

The administration of this compound leads to several molecular and cellular effects. It increases ATP levels in muscle tissues, which can enhance energy availability and metabolic activity . It also has stress-attenuating effects, partially preventing hypothermia- and hypoxia-induced reduction in feeding . It increases serum immunoglobulin M levels in stress tests, suggesting an immunomodulatory effect .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and temperature . For instance, its effect on ATP levels is more pronounced at higher temperatures . Additionally, its effects on blood glucose levels and fat mobilization in overweight mice submitted to caloric restriction are influenced by diet .

properties

IUPAC Name

2-(butylamino)propan-2-yl-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8H,4-6H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLWPOLSPCBOPC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)(C)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048681, DTXSID00860202
Record name Butafosfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Butylamino)propan-2-yl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17316-67-5
Record name Butafosfan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017316675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butafosfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butafosfan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTAFOSFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2LQ1149L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for butafosfan?

A1: this compound is chemically defined as (1-Butylamino-1-methylethyl)phosphonic acid. Its molecular formula is C7H18NO3P, and its molecular weight is 195.2 g/mol. [, ] Spectroscopic data, including NMR and IR spectra, can be found in chemical databases and scientific publications focusing on its characterization.

Q2: What is the pharmacokinetic profile of this compound in different animal species?

A2: The pharmacokinetics of this compound have been investigated in various species, including horses and piglets. In horses, following intravenous administration, this compound exhibited rapid elimination, with serum concentrations falling below the limit of quantification within 24 hours. [] Studies in piglets demonstrated that this compound is rapidly absorbed after intramuscular administration, with a bioavailability of 74.69%. [] The specific pharmacokinetic parameters, such as elimination half-life and volume of distribution, can vary depending on the species, route of administration, and dosage.

Q3: What are the potential alternatives or substitutes for this compound in veterinary medicine, and how do they compare in terms of efficacy, safety, and cost?

A3: The choice of treatment for specific conditions in animals depends on various factors, including the species, diagnosis, severity of the condition, and available treatment options. While this compound has shown promise in addressing certain health issues, it's essential to consider alternatives based on their specific mechanisms of action, efficacy, safety profiles, and cost-effectiveness. For instance, alternative phosphorus sources, such as inorganic phosphates or other organic phosphorus compounds, may be considered depending on the specific needs of the animal and the condition being treated. []

Q4: What research infrastructure and resources are crucial for advancing our understanding of this compound and its applications in veterinary medicine?

A4: Continued research is essential to further elucidate the mechanisms of action, optimize formulations, and explore novel applications of this compound. Access to advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is vital for characterizing and quantifying this compound in various matrices. [, ] Well-designed in vitro and in vivo studies, including randomized controlled trials in relevant animal models, are essential for evaluating efficacy and safety. [, ] Collaboration between researchers in veterinary medicine, pharmacology, and animal science will be instrumental in advancing our understanding and optimizing the use of this compound in veterinary practice.

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